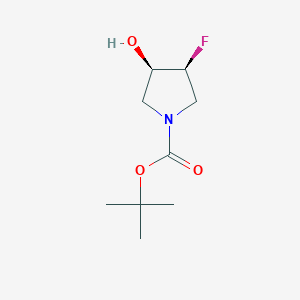

Tert-butyl (3s,4r)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBDFQPHEPDHQW-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601155759 | |

| Record name | 1,1-Dimethylethyl (3S,4R)-3-fluoro-4-hydroxy-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601155759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174020-48-4 | |

| Record name | 1,1-Dimethylethyl (3S,4R)-3-fluoro-4-hydroxy-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174020-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S,4R)-3-fluoro-4-hydroxy-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601155759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Structure and Composition

- Molecular Formula: C₉H₁₆FNO₃

- Molecular Weight: 205.23 g/mol

- CAS Number: 1174020-48-4

The compound features a five-membered nitrogen-containing heterocycle with a tert-butyl group that enhances its stability and steric hindrance. The presence of the fluorine atom at the 3-position and the hydroxyl group at the 4-position significantly influence its reactivity and interaction with biological systems .

Reactivity

The chemical reactivity of tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate is attributed to its functional groups:

- Hydroxyl Group: Can participate in nucleophilic substitution reactions.

- Carboxylate Functionality: Capable of undergoing esterification or amidation reactions.

- Fluorine Atom: Enhances electrophilicity, influencing reaction pathways in organic synthesis .

Synthetic Chemistry

This compound serves as a versatile building block in the synthesis of more complex molecules. Its functional groups can be manipulated to create new carbon-carbon bonds and introduce desired functionalities. This makes it valuable for developing fluorinated heterocyclic compounds, which have diverse biological activities .

Medicinal Chemistry

While specific biological activity data for this compound is limited, similar pyrrolidine derivatives are known to exhibit significant biological properties. The fluorine atom typically enhances metabolic stability and bioavailability, allowing these compounds to act as enzyme inhibitors or modulators in various biochemical pathways.

Case Study: Enzyme Inhibition

Research indicates that fluorinated compounds often show increased potency as enzyme inhibitors. For example, derivatives similar to this compound have been studied for their ability to inhibit enzymes involved in neurological functions, potentially leading to therapeutic applications in treating neurodegenerative diseases.

Chiral Synthesis

This compound can also serve as a chiral synthon in the synthesis of natural products and drug candidates. The specific stereochemistry of this compound allows for selective reactions that are crucial for producing enantiomerically pure compounds .

Comparison with Similar Compounds

Structural Analogues

The table below highlights key structural and functional differences:

Key Observations :

- Stereochemistry : The (3S,4R) configuration in the target compound distinguishes it from (3S,4S) or (3R,4R) isomers, impacting receptor binding in drug design .

- Substituent Effects : Replacing -OH with -CH₃ (e.g., 3S,4S-methyl derivative) increases lipophilicity but reduces hydrogen-bonding capacity .

- Trifluoromethyl Groups : The addition of -CF₃ (as in CAS 1052713-78-6) enhances metabolic stability but complicates synthetic routes .

Physicochemical Properties

Pharmacological Relevance

- Target Compound : Used in synthesizing 5-HT₄ receptor agonists and HIV protease inhibitors .

- Cis vs. Trans Isomers : The (3S,4R) isomer shows higher binding affinity to serine proteases than its (3S,4S) counterpart due to spatial alignment .

- Piperidine Analogues : Compounds like (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1174020-40-6) exhibit broader conformational flexibility but lower metabolic resistance .

Preparation Methods

Synthesis via Multi-Step Route with Chiral Resolution

Method Overview:

This approach involves initial synthesis of a racemic mixture, followed by stereoselective resolution to obtain the desired stereoisomer. The key steps include:

Formation of racemic intermediates:

Typically, a precursor pyrrolidine derivative is synthesized via cyclization or nucleophilic substitution reactions starting from suitable amino acids or related compounds.Fluorination:

The introduction of the fluorine atom at the 3-position is achieved through nucleophilic fluorination, often employing reagents like DAST (Diethylaminosulfur trifluoride) or TBAF (Tetra-n-butylammonium fluoride). DAST is frequently used for its selectivity, but TBAF offers advantages in large-scale synthesis due to milder conditions.Chiral resolution:

The racemate is separated using chiral chromatography, such as Chiralpak AD-H columns, or via diastereomeric salt formation, to isolate the (3S,4R) isomer. This step is critical for stereochemical purity.

Research Findings:

A multi-step synthesis was reported involving methanol and sodium tetrahydroborate reduction, followed by chiral resolution, yielding the target stereoisomer with high stereoselectivity. This method is detailed in a patent by Pfizer and others, emphasizing its industrial relevance.

Fluorination Using Deoxyfluorinating Reagents

Method Overview:

Transformations of hydroxyl groups into fluorides are central to the synthesis. Reagents such as DAST, PyFluor, and Deoxofluor are employed:

Reaction with DAST:

Converts hydroxyl groups at the 4-position to fluorides via nucleophilic substitution, often under mild conditions.

Reaction conditions: Typically performed at room temperature, with the substrate often protected at other reactive sites.Alternative reagents:

PyFluor and Deoxofluor can also be used, offering different selectivity profiles and reaction kinetics. These reagents can facilitate stereospecific fluorination, especially when the substrate contains chiral centers.

Research Findings:

Transformations of α-hydroxyphosphonates derived from proline or serine with DAST or PyFluor have been reported to afford fluorinated pyrrolidine derivatives with stereochemical control. These methods are adaptable to various protecting groups and can be optimized for large-scale synthesis.

Stereoselective Construction of the Pyrrolidine Ring

Method Overview:

The core pyrrolidine ring with the desired stereochemistry can be assembled via:

Epoxide opening and cyclization:

Chiral epoxides are opened with nucleophiles such as azide or fluoride, followed by reduction or further functionalization to introduce hydroxyl groups.Use of chiral auxiliaries or catalysts:

Enantioselective catalysis, such as chiral phase-transfer catalysis or enzymatic resolution, ensures the formation of stereochemically pure intermediates.

Research Findings:

A process developed by Pfizer utilized substrate-controlled stereoselective routes, transforming trans-diols into trans-fluoro protected amines through cyclic sulfamate intermediates and subsequent TBAF-mediated fluorination. This method enhances stereoselectivity and scalability.

Protecting Group Strategies and Final Functionalization

Method Overview:

The tert-butyl carbamate (Boc) protecting group is introduced early in the synthesis to safeguard the amine functionality. The final steps involve:

Introduction of the Boc group:

Typically via reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.Fluorination at the 3-position:

Achieved through nucleophilic substitution with fluorinating agents, as described above.Hydroxylation at the 4-position:

Usually introduced via stereoselective hydroxylation or epoxidation followed by ring-opening.

Research Findings:

The synthesis of the (3S,4R) isomer involves careful control of stereochemistry during hydroxylation and fluorination, often employing chiral catalysts or chiral auxiliaries to ensure stereospecificity.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Stereochemical Control | Advantages | Limitations |

|---|---|---|---|---|

| Multi-step synthesis with chiral resolution | Sodium tetrahydroborate, Chiralpak AD-H | High | High stereochemical purity | Labor-intensive, resolution step needed |

| Fluorination with DAST/TBAF | DAST, TBAF | Moderate to high | Suitable for scale-up, mild conditions | Over-fluorination risk, side reactions |

| Epoxide opening and cyclization | Chiral epoxides, nucleophiles | High | Stereoselective ring formation | Requires chiral starting materials |

| Use of chiral catalysts | Enantioselective catalysis | Very high | Enantioselectivity | Catalyst cost, optimization needed |

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (3s,4r)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate, and how can yield and purity be improved?

Methodological Answer: The synthesis typically involves multi-step reactions, including fluorination and hydroxylation of a pyrrolidine backbone. A common approach is to start with a protected pyrrolidine derivative, introduce fluorine via electrophilic fluorination (e.g., using Selectfluor™), and perform hydroxylation under stereochemical control. Key steps for improving yield include:

- Using anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates.

- Employing chiral auxiliaries or catalysts (e.g., Sharpless asymmetric dihydroxylation) to enforce the (3s,4r) configuration .

- Purification via flash chromatography or recrystallization to isolate the desired diastereomer .

Q. What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

Methodological Answer: A combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography is essential:

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for the fluorinated and hydroxylated carbons. Fluorine’s electronegativity causes significant deshielding in adjacent protons .

- 19F NMR : Directly confirms fluorine incorporation and environment .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula .

- X-ray crystallography : Definitive proof of stereochemistry, especially for challenging cases where rotamers or dynamic effects complicate NMR interpretation .

Advanced Research Questions

Q. How can dynamic stereochemical behavior (e.g., rotamers) of this compound be analyzed experimentally?

Methodological Answer: Dynamic effects arise from restricted rotation around the pyrrolidine ring or tert-butyl carbamate group. To characterize this:

- Variable-temperature (VT) NMR : Observe coalescence of split signals as temperature increases, calculating energy barriers using the Eyring equation .

- 31P NMR : If phosphonate analogs are synthesized (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate), monitor phosphorus environments to detect rotational isomers .

- Computational modeling (DFT) : Predict energy minima for rotamers and compare with experimental data .

Q. What strategies mitigate degradation or epimerization during storage or reaction conditions?

Methodological Answer: Stability studies under varying pH, temperature, and light exposure are critical:

- Accelerated stability testing : Store samples at 40°C/75% relative humidity and analyze degradation products via LC-MS. Tert-butyl esters are prone to acid-catalyzed hydrolysis, so neutral pH buffers are recommended .

- Epimerization prevention : Avoid strong acids/bases; use mild deprotection conditions (e.g., TFA in DCM at 0°C) for the tert-butyl carbamate group .

- Light-sensitive storage : Protect from UV light using amber vials, as fluorinated compounds may undergo radical-mediated degradation .

Q. How can the compound’s reactivity in nucleophilic substitution or cross-coupling reactions be exploited for derivatization?

Methodological Answer: The hydroxyl and fluorine groups offer sites for functionalization:

- Mitsunobu reaction : Convert the hydroxyl group to ethers or esters while retaining stereochemistry .

- SN2 displacement : Replace fluorine with nucleophiles (e.g., amines, thiols) under basic conditions. Steric hindrance from the tert-butyl group may slow reactivity, requiring elevated temperatures .

- Buchwald-Hartwig amination : Use palladium catalysts to couple aryl halides at the pyrrolidine nitrogen after deprotection of the tert-butyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.